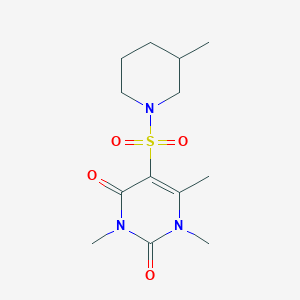
1,3,6-三甲基-5-((3-甲基哌啶-1-基)磺酰基)嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This chemical compound belongs to a class of compounds with a pyrimidine core, a heterocyclic aromatic organic compound similar to pyridine and characterized by the presence of nitrogen atoms at positions 1 and 3 in the six-membered ring. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multistep chemical reactions, starting from simple precursors. For compounds similar to the one , synthesis might involve reactions such as nucleophilic substitution, condensation, and ring closure mechanisms. For example, Noguchi et al. (1988) describe a one-step preparation of pyrido[3,4-d]pyrimidine ring systems by reaction of 5-formyl-1,3,6-trimethyl-pyrimidine-2,4(1H,3H)-dione with primary amines, which could be analogous to methods used for synthesizing the compound (Noguchi, Sakamoto, Nagata, & Kajigaeshi, 1988).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their chemical behavior and biological activity. Advanced techniques like NMR, X-ray crystallography, and computational modeling are typically employed to determine the structure and confirm the synthesis of the target compound. For instance, Ashraf et al. (2019) conducted a structural, spectral, and computational exploration of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, which provides insights into the methods that could be used for analyzing the structure of the compound (Ashraf et al., 2019).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, including nucleophilic substitution, electrophilic substitution, and condensation reactions. These reactions can be used to introduce different functional groups into the pyrimidine core, significantly altering the compound's chemical properties and biological activity. The compound's sulfonyl and methyl groups suggest potential for further functionalization and participation in biochemical processes.
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for specific applications, including drug formulation. Jatczak et al. (2014) developed a straightforward synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and investigated their biopharmaceutical properties, providing a model for understanding the physical properties of related compounds (Jatczak, Muylaert, De Coen, Keemink, Wuyts, Augustijns, & Stevens, 2014).
科学研究应用
合成和结构分析
研究已经探索了与嘧啶-2,4-二酮相关的化合物的合成和结构分析,为这些化合物在各个科学领域中的化学行为和潜在应用提供了见解。
化学反应和衍生物:研究已经证明了涉及嘧啶-2,4-二酮的各种化学反应,包括氧化、异构和合成具有潜在生物活性的衍生物。例如,合成和表征5-取代-8-甲基-2H-吡啶[1,2-a]嘧啶-2,4(3H)-二酮及其衍生物展示了这些化合物在生成具有生物学相关分子方面的多功能性(Rauf et al., 2010)。
新型杂环衍生物:高效合成新型(羟基苯甲酰)吡啶[2,3-d]嘧啶杂环衍生物突显了对开发具有独特结构特征和潜在应用的新化合物的持续兴趣(Ashraf et al., 2019)。
催化和方法学:利用Brønsted酸性离子液体催化合成色诺嘧啶酮衍生物的研究展示了这些化合物在促进化学反应中的适用性,为它们在合成化学中的潜在用途提供了见解(Kefayati et al., 2015)。
放射化学:设计和合成新的基于氟吡啶的马来酰亚胺试剂,用于用氟-18标记肽和蛋白质,展示了嘧啶衍生物在正电子发射断层扫描(PET)成像的放射药物开发中的相关性(de Bruin et al., 2005)。
属性
IUPAC Name |
1,3,6-trimethyl-5-(3-methylpiperidin-1-yl)sulfonylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-9-6-5-7-16(8-9)21(19,20)11-10(2)14(3)13(18)15(4)12(11)17/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBMBMADBWKOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-trimethyl-5-((3-methylpiperidin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

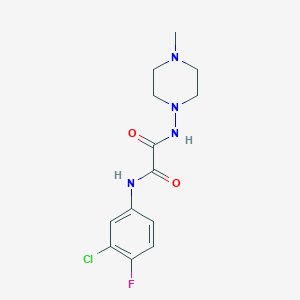
![Ethyl 5-hydroxy-4-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2490851.png)

![3-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2490853.png)
![(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2490857.png)
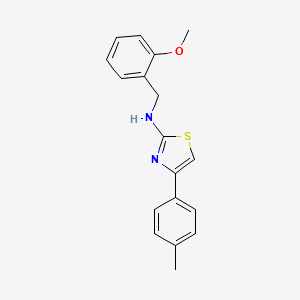
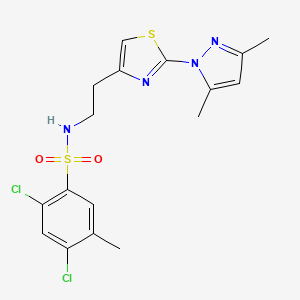
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2490860.png)
![2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2490861.png)
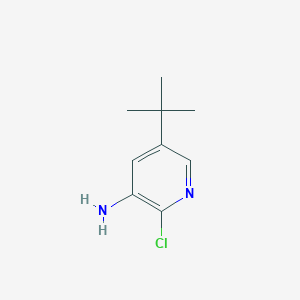

![5-amino-N-(3-chloro-4-fluorophenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2490866.png)
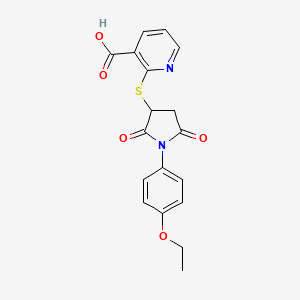
![6-Phenyl-2-({1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2490870.png)